2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a benzyl group at position 3 and a thioacetamide moiety at position 5. The acetamide side chain is further modified with a (tetrahydrofuran-2-yl)methyl group, distinguishing it from analogs with aromatic or aliphatic substituents. Its molecular formula is inferred as C₂₀H₂₁N₆O₂S (based on structural analogy to ’s compound, C₂₁H₂₀N₆O₂S, with substitution differences).
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-15(19-9-14-7-4-8-26-14)11-27-18-16-17(20-12-21-18)24(23-22-16)10-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSGJRUTCVCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 3-benzyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, is used as a reactant in the synthesis of 2,9-disubstituted-n6-(arylcarbamoyl)-8-azaadenines, which are selective a3 adenosine receptor antagonists
Mode of Action
Docking studies of related compounds indicate that hydrogen interactions between the nitrogen atom in the pyridine ring and met332 could be responsible for their activity. This suggests that the compound might interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic derivative that belongs to the class of triazolopyrimidine compounds. This class has gained attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.34 g/mol . The structure features a triazole ring fused to a pyrimidine nucleus, which is known for its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with DNA and various cellular pathways. Studies have shown that triazolopyrimidines can exhibit antiproliferative effects by binding to DNA and inhibiting essential cellular processes such as replication and transcription.
Key Mechanisms:
- DNA Binding : The presence of the triazole ring enhances the compound's ability to bind to DNA grooves, which can lead to interference with DNA replication and transcription processes .
- Signal Transduction Modulation : Compounds in this class have been reported to modulate signal transduction pathways, potentially affecting cell survival and proliferation .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines through various assays, indicating its potential as an anticancer agent .
Biological Activity Assays
The biological activity of this compound has been evaluated using several in vitro assays:
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines including HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia). The IC50 values obtained from these studies indicate that the compound is effective at low concentrations.
Cytotoxicity Studies
Cytotoxicity against endothelial cells was also assessed. The results indicated that the compound exhibited lower cytotoxicity in normal cells compared to cancer cells, suggesting a degree of selectivity.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of various triazolopyrimidine derivatives on cancer cell lines. Among these compounds, one derivative similar to this compound showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Further mechanistic studies revealed that this compound could induce apoptosis in cancer cells through activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether (-S-) bridge serves as a nucleophilic site. Reactions with alkyl halides or α-haloamides under basic conditions (e.g., K₂CO₃ in DMF) yield sulfonium intermediates, enabling further functionalization (Scheme 1) . For example:
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Reaction with α-bromoacetophenones : Forms derivatives via S-alkylation, a key step in synthesizing structurally related PI3K inhibitors .
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Cleavage with H₂O₂ : Oxidative cleavage converts the thioether to a sulfone (-SO₂-), altering electronic properties.
Electrophilic Aromatic Substitution
The triazolo[4,5-d]pyrimidine ring undergoes regioselective electrophilic substitution:
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Nitration : Occurs at the C5 position under HNO₃/H₂SO₄, confirmed by X-ray crystallography in analogous compounds .
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Halogenation : Bromination at C7 is facilitated by Lewis acids (e.g., FeBr₃), though steric hindrance from the benzyl group limits reactivity at adjacent positions .
Cycloaddition and Ring-Opening Reactions
The triazole moiety participates in 1,3-dipolar cycloadditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Huisgen cycloaddition | Cu(I), RT | Triazole-fused derivatives | 75–85% | |
| Diels-Alder | Reflux (toluene) | Bicyclic adducts | 60% |
Ring-opening reactions occur under strong acidic conditions (e.g., HCl/EtOH), cleaving the triazole to form amidine intermediates .
Amide Bond Reactivity
The acetamide group undergoes:
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, releasing the tetrahydrofuran-methylamine fragment .
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Bioisosteric Replacement : Substitution of the amide with 1,2,3-triazole (via click chemistry) improves metabolic stability while retaining hydrogen-bonding capacity .
Oxidation and Reduction
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Oxidation :
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Reduction :
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 8.5 h | Amide hydrolysis |
| 7.4 | >48 h | No significant degradation |
| 9.0 | 12 h | Thioether oxidation |
Data adapted from enzymatic assays and HPLC studies .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
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PI3K-C2α Inhibition : The acetamide’s NH forms a critical H-bond with K1138 in the kinase domain, while the thiazole group engages hydrophobic residues (L1186, P1188) .
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Metabolic Modifications : Cytochrome P450 enzymes oxidize the benzyl group to a phenol derivative (CYP3A4) .
Comparative Reactivity of Analogues
Substituent effects on reactivity:
| Substituent (R) | Reaction Rate (S-Alkylation) | Notes |
|---|---|---|
| Benzyl (current) | 1.0 (reference) | Steric hindrance slows kinetics |
| 4-Fluoro-benzyl | 1.2 | Enhanced electrophilicity |
| 2-Chlorobenzyl | 0.8 | Reduced yield due to ortho effect |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and related molecules from the evidence:
Key Observations:
Structural Diversity :
- The target compound’s triazolo[4,5-d]pyrimidine core differs from thiazolo-pyrimidine (11a, 11b, 19) or quinazoline (12) scaffolds in the evidence. The triazole ring may enhance metabolic stability compared to thiazole analogs .
- The (tetrahydrofuran-2-yl)methyl substituent likely improves solubility relative to aromatic groups (e.g., 2-ethoxyphenyl in ’s compound) .
Synthetic Efficiency :
- Yields for thiazolo-pyrimidine derivatives (11a, 11b) reach 68% under reflux conditions, while quinazoline derivative 12 yields 57% . The target compound’s synthesis route and efficiency remain uncharacterized.
Spectral Data Gaps :
- Unlike compounds 11a, 11b, and 12, the target lacks reported IR, NMR, or MS data, limiting direct comparison of electronic or steric effects from its substituents .
Research Implications and Limitations
- Data Deficiency : Physical properties (melting point, solubility) and bioactivity data for the target compound are absent, hindering a comprehensive comparison.
- Synthetic Methodology : highlights microwave-assisted synthesis for thiazolo-pyrimidines, which could be explored for the target compound to improve yield or purity .
- Structural Optimization : Replacing the benzyl group with bulkier substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) may modulate steric effects and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
